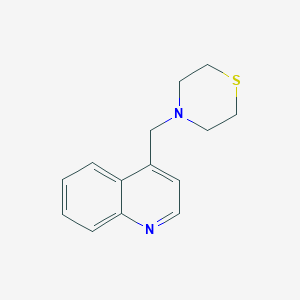
5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound commonly referred to as BB-1. BB-1 has been the subject of several scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BB-1 is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various cellular processes. For example, studies have suggested that BB-1 may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BB-1 has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a component of the cell walls of fungi and insects.
Biochemical and Physiological Effects:
BB-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. Insecticidal studies have demonstrated its ability to kill insect pests. However, the effects of BB-1 on human health and the environment are not fully understood, and further studies are needed to determine the potential risks associated with its use.
Avantages Et Limitations Des Expériences En Laboratoire
BB-1 has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to selectively target enzymes involved in various cellular processes. However, BB-1 also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on BB-1. One area of focus could be the development of BB-1 as a potential anticancer agent, with further studies needed to determine its efficacy in vivo. Another area of focus could be the development of BB-1 as a potential antifungal agent, with further studies needed to determine its safety and efficacy. Additionally, further studies are needed to determine the potential risks associated with the use of BB-1 in agriculture and material science.
Méthodes De Synthèse
BB-1 can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 2-bromobenzaldehyde and 3,5-dimethylpyrazole-4-carbaldehyde in the presence of a base.
Applications De Recherche Scientifique
BB-1 has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BB-1 has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. BB-1 has also been studied for its potential use as an antifungal agent, with promising results in vitro. In agriculture, BB-1 has been shown to have insecticidal properties, with studies demonstrating its ability to kill insect pests. In material science, BB-1 has been studied for its potential use as a dye, with studies demonstrating its ability to impart color to various materials.
Propriétés
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-7-12(2)9-14(8-11)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRXYBXQGFGIG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3Br)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5007513.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5007518.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B5007523.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007544.png)
![ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5007558.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5007560.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)
![1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B5007590.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B5007595.png)